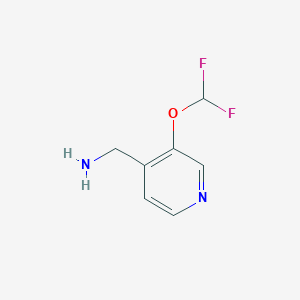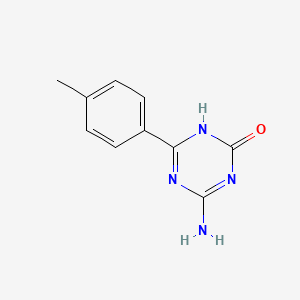
4-Amino-6-(4-methylphenyl)-1,3,5-triazin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring substituted with an amino group at the 4-position and a p-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with cyanuric chloride, followed by the introduction of an amino group through nucleophilic substitution. The reaction is usually carried out in the presence of a base such as triethylamine, and the temperature is maintained around 80°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or p-tolyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting its biological effects.
Comparison with Similar Compounds
- 4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles
- 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles
Comparison: Compared to these similar compounds, 4-Amino-6-(p-tolyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
43153-54-4 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-6-(4-methylphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H10N4O/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5H,1H3,(H3,11,12,13,14,15) |
InChI Key |
JDOWXNXTAIIAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



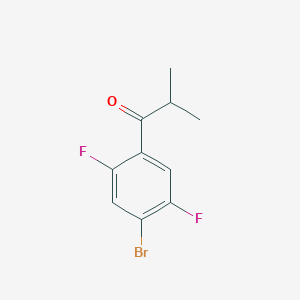
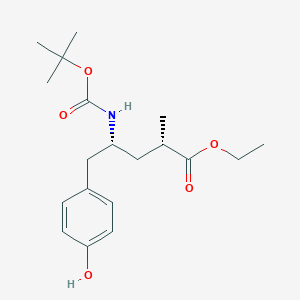
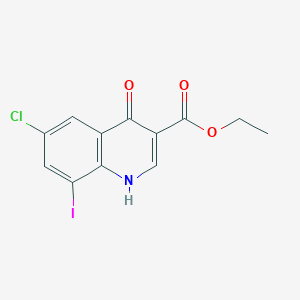

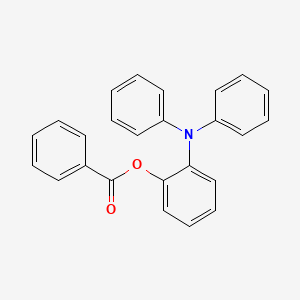
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
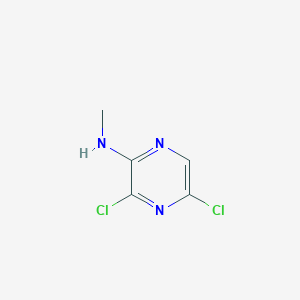
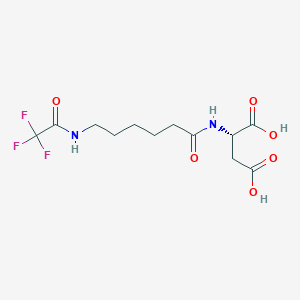
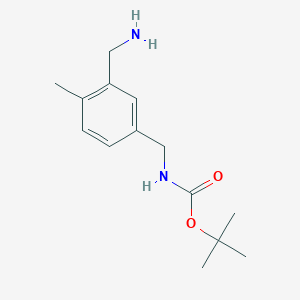

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
